molecular formula C5H8N2O B15277306 2-amino-N-(prop-2-yn-1-yl)acetamide

2-amino-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B15277306
M. Wt: 112.13 g/mol
InChI Key: HMIGLLCMSYLMJN-UHFFFAOYSA-N
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Description

2-amino-N-(prop-2-yn-1-yl)acetamide is an organic compound with the molecular formula C5H8N2O It is a derivative of acetamide, featuring an amino group and a prop-2-yn-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(prop-2-yn-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of propargylamine with glycine derivatives under controlled conditions. The reaction typically requires a catalyst and proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(prop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-amino-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modifier of enzymes and proteins, affecting various biochemical pathways. Its reactivity with thiol groups in proteins is particularly notable, leading to covalent modifications that alter protein function .

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

2-amino-N-prop-2-ynylacetamide

InChI

InChI=1S/C5H8N2O/c1-2-3-7-5(8)4-6/h1H,3-4,6H2,(H,7,8)

InChI Key

HMIGLLCMSYLMJN-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)CN

Origin of Product

United States

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